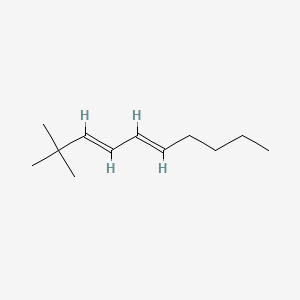
2,2-Dimethyl-3,5-decadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3,5-decadiene is an organic compound with the molecular formula C12H22 It is a diene, meaning it contains two double bonds within its carbon chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3,5-decadiene typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 2,2-dimethyl-3,5-decadien-1-yne. This reaction is carried out under specific conditions, including the presence of a palladium catalyst and hydrogen gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques are common in industrial production.
化学反应分析
Types of Reactions: 2,2-Dimethyl-3,5-decadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or adjacent carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., Br2, Cl2) or nucleophiles (e.g., OH-, NH3).
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
2,2-Dimethyl-3,5-decadiene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-3,5-decadiene involves its interaction with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes.
相似化合物的比较
2,2-Dimethyl-3,5-decadien-1-yne: A related compound with a triple bond.
2,2-Dimethyl-3,5-decadiene: A similar diene with different substitution patterns.
3,5-Decadiyne, 2,2-dimethyl-: Another related compound with a different arrangement of double and triple bonds.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and methyl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
55638-50-1 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
(3E,5E)-2,2-dimethyldeca-3,5-diene |
InChI |
InChI=1S/C12H22/c1-5-6-7-8-9-10-11-12(2,3)4/h8-11H,5-7H2,1-4H3/b9-8+,11-10+ |
InChI 键 |
AJRCNFWSKFHYRK-BNFZFUHLSA-N |
手性 SMILES |
CCCC/C=C/C=C/C(C)(C)C |
规范 SMILES |
CCCCC=CC=CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
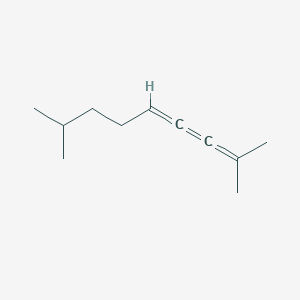
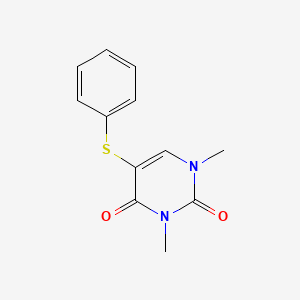

![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
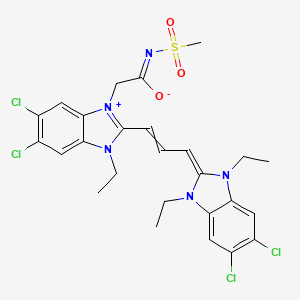
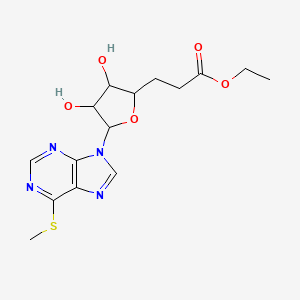
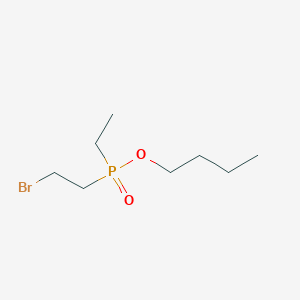

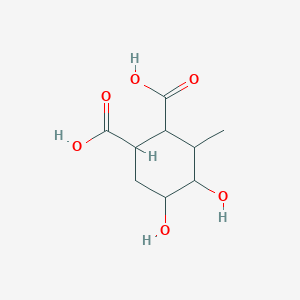
![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
